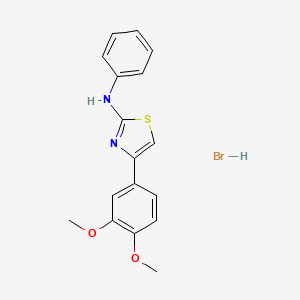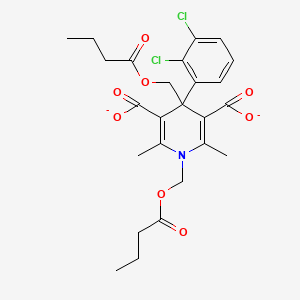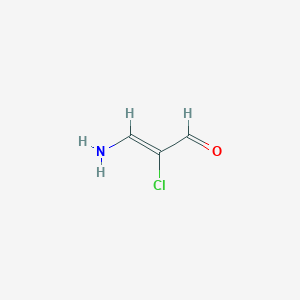
4-(3,4-dimethoxyphenyl)-N-phenylthiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE typically involves a multi-step process. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with hydrobromic acid to yield the hydrobromide salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the thiazole ring or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or thiazole rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE can be compared with other thiazole derivatives, such as:
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound also contains a thiazole ring and exhibits similar biological activities but differs in its additional functional groups and overall structure.
3,4-Dimethoxyphenethylamine: This compound is structurally related but lacks the thiazole ring.
The uniqueness of 4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C17H17BrN2O2S |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C17H16N2O2S.BrH/c1-20-15-9-8-12(10-16(15)21-2)14-11-22-17(19-14)18-13-6-4-3-5-7-13;/h3-11H,1-2H3,(H,18,19);1H |
InChI Key |
PAFXKHQORGMIEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3)OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)
![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B12341593.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B12341595.png)
![5,7,8,8a-tetrahydro-1H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione](/img/structure/B12341598.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B12341621.png)


![tert-butyl (3S)-3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate](/img/structure/B12341649.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12341663.png)

![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12341669.png)
